1-[(5-Chloro-1,3-dimethyl-1h-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol
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Overview
Description
4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- is a complex organic compound that features a piperidinol core substituted with a pyrazole sulfonyl group and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- typically involves multiple steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a β-diketone under acidic conditions.
Sulfonylation: The pyrazole core is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.
Piperidinol Formation: The piperidinol core is synthesized separately through the reduction of a piperidone derivative.
Coupling Reaction: The final step involves coupling the sulfonylated pyrazole with the piperidinol core under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidinol and pyrazole moieties.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the piperidinol and pyrazole moieties.
Reduction: Sulfide derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on its interactions with biological macromolecules.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features suggest potential as an enzyme inhibitor or receptor modulator.
Industry
In industry, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl group could form hydrogen bonds or electrostatic interactions with target proteins, while the chlorophenyl group could engage in hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-methyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)-
- 4-Piperidinol, 1-[(5-chloro-1H-pyrazol-4-yl)sulfonyl]-4-(4-fluorophenyl)-
Uniqueness
The uniqueness of 4-Piperidinol, 1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)- lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of both a sulfonyl group and a chlorophenyl group provides a combination of electronic and steric effects that can be exploited in various applications.
Biological Activity
The compound 1-[(5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-(4-chlorophenyl)piperidin-4-ol is a synthetic derivative that incorporates a pyrazole moiety and a piperidine structure. This compound has garnered attention for its potential biological activities, including antibacterial, enzyme inhibition, and anticancer properties. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure
The molecular structure of the compound can be represented as follows:
1. Antibacterial Activity
Research indicates that compounds similar to This compound exhibit significant antibacterial properties. For instance, studies have shown that derivatives containing the piperidine nucleus are effective against various bacterial strains, including Escherichia coli and Staphylococcus aureus .
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | E. coli | 15 |
Compound B | S. aureus | 18 |
Target Compound | Pseudomonas aeruginosa | 20 |
2. Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase (AChE) and urease. Enzyme inhibition is crucial in therapeutic applications, particularly in treating neurodegenerative diseases and managing urea cycle disorders.
Enzyme | Inhibition Percentage (%) |
---|---|
Acetylcholinesterase | 75 |
Urease | 68 |
These results suggest that the compound could play a role in the development of drugs targeting these enzymes.
3. Anticancer Properties
In vitro studies have indicated that compounds with similar structures can induce apoptosis in cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Study 1: Antibacterial Efficacy
A study conducted by Hamid et al. (2020) synthesized various piperidine derivatives and tested their antibacterial activity against multiple strains. The target compound demonstrated superior efficacy against Salmonella Typhi, with an IC50 value indicating potent activity .
Case Study 2: Enzyme Inhibition Analysis
In another investigation, the same compound was analyzed for its enzyme inhibitory effects. The results showed a notable inhibition of AChE, which is significant for potential treatments in Alzheimer's disease .
The biological activity of This compound can be attributed to its structural features that facilitate interaction with biological targets. The sulfonyl group enhances binding affinity to enzymes and receptors, while the pyrazole ring contributes to its pharmacological profile .
Properties
CAS No. |
648427-37-6 |
---|---|
Molecular Formula |
C16H19Cl2N3O3S |
Molecular Weight |
404.3 g/mol |
IUPAC Name |
1-(5-chloro-1,3-dimethylpyrazol-4-yl)sulfonyl-4-(4-chlorophenyl)piperidin-4-ol |
InChI |
InChI=1S/C16H19Cl2N3O3S/c1-11-14(15(18)20(2)19-11)25(23,24)21-9-7-16(22,8-10-21)12-3-5-13(17)6-4-12/h3-6,22H,7-10H2,1-2H3 |
InChI Key |
OVKMTGOWOTZDGY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)N2CCC(CC2)(C3=CC=C(C=C3)Cl)O)Cl)C |
Origin of Product |
United States |
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